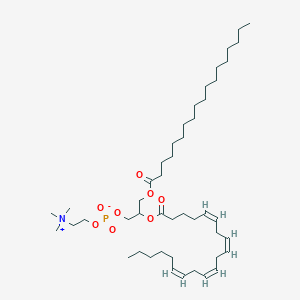
1-Stearoyl-2-arachidonylphosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-arachidonylphosphatidylcholine (SAPC) is a phospholipid molecule that is found in cell membranes. It is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule. SAPC is a type of phosphatidylcholine, which is a major component of biological membranes. It is an important molecule in cell signaling and lipid metabolism.
Wirkmechanismus
1-Stearoyl-2-arachidonylphosphatidylcholine exerts its biological effects through several mechanisms. It is involved in cell signaling pathways, lipid metabolism, and membrane structure and function. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipase A2 and cyclooxygenase. It also has an important role in the regulation of membrane fluidity and permeability.
Biochemical and Physiological Effects
1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been shown to improve lipid metabolism, reduce cholesterol levels, and improve insulin sensitivity. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-Stearoyl-2-arachidonylphosphatidylcholine has several advantages for use in laboratory experiments. It is a natural molecule that is found in biological membranes, making it a relevant model for studying membrane structure and function. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine is readily available and can be synthesized using enzymatic or chemical methods. However, 1-Stearoyl-2-arachidonylphosphatidylcholine has some limitations for use in laboratory experiments. It is a complex molecule that can be difficult to work with, and its effects can be influenced by other molecules in the system.
Zukünftige Richtungen
There are several future directions for research on 1-Stearoyl-2-arachidonylphosphatidylcholine. One area of interest is its potential role in the prevention and treatment of cardiovascular disease. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to reduce cholesterol levels and improve lipid metabolism, making it a promising therapeutic target. Another area of interest is its potential role in the prevention and treatment of neurodegenerative diseases. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function, making it a potential target for the development of new treatments. Additionally, further research is needed to understand the mechanisms of action of 1-Stearoyl-2-arachidonylphosphatidylcholine and its effects on different cell types and tissues.
Synthesemethoden
1-Stearoyl-2-arachidonylphosphatidylcholine can be synthesized through several methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between stearic acid, arachidonic acid, and phosphatidylcholine. Chemical synthesis involves the use of chemical reagents to create the molecule.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-arachidonylphosphatidylcholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been studied for its potential role in the prevention and treatment of cardiovascular disease, neurodegenerative diseases, and metabolic disorders.
Eigenschaften
CAS-Nummer |
18892-74-5 |
|---|---|
Produktname |
1-Stearoyl-2-arachidonylphosphatidylcholine |
Molekularformel |
C46H84NO8P |
Molekulargewicht |
810.1 g/mol |
IUPAC-Name |
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31- |
InChI-Schlüssel |
PSVRFUPOQYJOOZ-MEYQAEQNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine 1-stearoyl-2-arachidonylcholine phosphoglyceride 1-stearoyl-2-arachidonylphosphatidylcholine alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine ST-AR-phosphatidylcholine stearoylarachidonylphosphatidylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



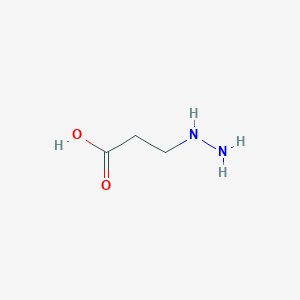
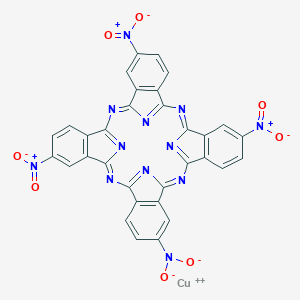

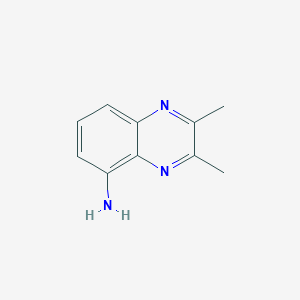

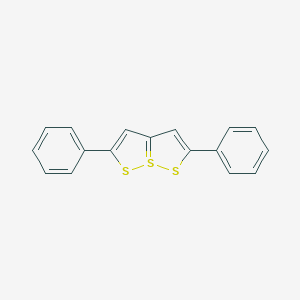
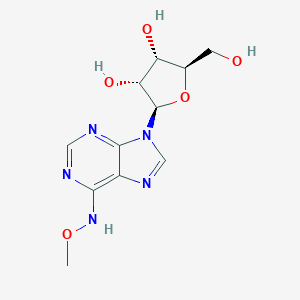
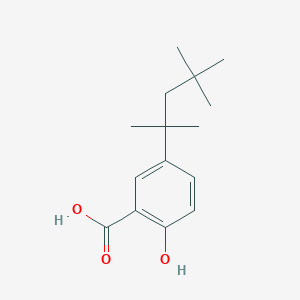
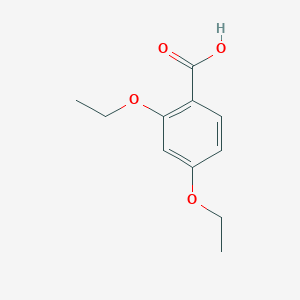
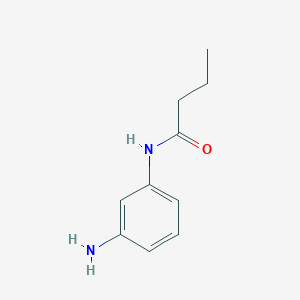

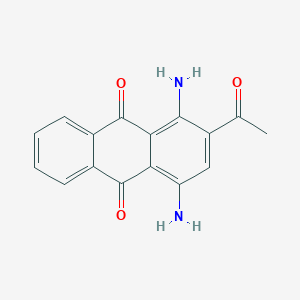
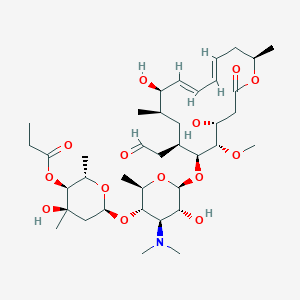
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)